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Compound of Interest

Compound Name: Spirazine

CAS No.: 15599-44-7

Cat. No.: B102013

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a synthesized compound's chemical structure is a cornerstone of

drug discovery and development. This guide provides a comprehensive overview of the

standard analytical methodologies for the structural elucidation of Spirotriazine, a triazaspiro

compound with potential therapeutic applications. Furthermore, it presents a comparative

framework against an alternative antimalarial spiro-compound to highlight the application of

these techniques in discerning molecular architectures.

Structural Confirmation of Spirotriazine
The confirmation of the synthesized Spirotriazine, with the IUPAC name 5-(4-chlorophenyl)-9-

methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine, relies on a suite of spectroscopic

and analytical techniques. The data presented in this section serves as a template for the

expected results from these analyses.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

The sample is dissolved in a suitable deuterated solvent, such as Deuterated Chloroform

(CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in

Hertz (Hz).

Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Mass Spectrometry (MS):

High-resolution mass spectra (HRMS) are obtained using an Electrospray Ionization (ESI)

source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused

directly or via liquid chromatography.

The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

X-ray Crystallography:

Single crystals of the compound are grown by slow evaporation of a saturated solution in a

suitable solvent system.

A suitable crystal is mounted on a goniometer.

Data is collected at a controlled temperature (e.g., 100 K or 293 K) using Mo Kα radiation (λ

= 0.71073 Å).

The structure is solved by direct methods and refined by full-matrix least-squares on F².

Data Presentation
The expected analytical data for the successful synthesis of Spirotriazine is summarized below.

Table 1: Physicochemical and Mass Spectrometry Data for Spirotriazine
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Parameter Expected Value

Molecular Formula C₁₅H₂₀ClN₅

Molecular Weight 305.81 g/mol

HRMS (ESI-TOF)
Calculated for [M+H]⁺: 306.1480, Found: [Data

Not Publicly Available]

Table 2: Template for ¹H NMR Spectroscopic Data of Spirotriazine (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

[Template Range] m 2H Ar-H

[Template Range] m 2H Ar-H

[Template Range] s (br) 4H -NH₂

[Template Range] m 1H -CH-CH₃

[Template Range] m 8H Cyclohexyl -CH₂-

[Template Range] d 3H -CH-CH₃

Table 3: Template for ¹³C NMR Spectroscopic Data of Spirotriazine (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

[Template Range] Spiro C

[Template Range] Quaternary Ar-C

[Template Range] Ar-CH

[Template Range] Ar-CH

[Template Range] Ar-C-Cl

[Template Range] C=N

[Template Range] Cyclohexyl CH₂

[Template Range] Cyclohexyl CH

[Template Range] CH₃

Comparative Analysis: Spirotriazine vs. a Spiro-
Trioxane Analog
To illustrate the utility of these analytical techniques in distinguishing between different

therapeutic scaffolds, we present a comparison with a representative antimalarial spiro-1,2,4-

trioxane. These compounds, while both being spiro-heterocycles with antimalarial properties,

possess distinct structural features that are readily identifiable through spectroscopic analysis.

[1][2]

Experimental Data for a Representative Spiro-Trioxane
The following data is representative of a substituted spiro-1,2,4-trioxane derivative as reported

in the literature.

Table 4: Physicochemical and Mass Spectrometry Data for a Spiro-Trioxane Analog
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Parameter Representative Value

Molecular Formula C₁₈H₂₂O₃

Molecular Weight 286.37 g/mol

MS (EI) m/z (%): 286 [M]⁺, 254, 226, 197

Table 5: Representative ¹H NMR Data for a Spiro-Trioxane Analog (300 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.80 - 7.20 m 9H Ar-H

5.40 s 1H O-CH-O

3.20 - 1.50 m 12H Spiro-adamantyl H

Table 6: Representative ¹³C NMR Data for a Spiro-Trioxane Analog (75 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

135.0 - 125.0 Ar-C

104.5 O-C-O

92.0 Spiro C

82.0 C-O-O

40.0 - 25.0 Adamantyl C

A comparative analysis of the spectroscopic data would reveal key structural differences. For

instance, the presence of signals corresponding to the triazine and chlorophenyl groups in

Spirotriazine's NMR and the characteristic high-resolution mass would be absent in the spiro-

trioxane. Conversely, the spiro-trioxane would exhibit signals indicative of its adamantyl and

peroxide functionalities.
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Visualizing Experimental Workflows and
Relationships
To further clarify the processes and logic involved in structural confirmation, the following

diagrams are provided.
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Caption: Experimental workflow for the synthesis and structural confirmation of Spirotriazine.
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Caption: Logical relationship for Structure-Activity Relationship (SAR) studies of Spirotriazine

analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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